molecular formula C7H19N3 B129725 Spermidine CAS No. 124-20-9

Spermidine

Cat. No.: B129725
CAS No.: 124-20-9
M. Wt: 145.25 g/mol
InChI Key: ATHGHQPFGPMSJY-UHFFFAOYSA-N
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Description

Spermidine, a naturally occurring polyamine, is ubiquitously present in eukaryotic and prokaryotic organisms. It plays pivotal roles in cellular homeostasis, including DNA stabilization, RNA translation, autophagy induction, and modulation of enzymatic activity . This compound is synthesized from its precursor putrescine via this compound synthase and serves as a precursor for spermine. It is abundant in dietary sources such as soybeans, mushrooms, and aged cheese .

This compound’s anti-aging effects are attributed to autophagy induction, which clears damaged organelles and protein aggregates, thereby enhancing proteostasis and mitochondrial function . It also modulates epigenetic markers by inhibiting histone acetyltransferases (HATs), leading to hypoacetylation of histone H3 and upregulation of autophagy-related genes . Clinically, this compound supplementation has shown neuroprotective effects in retinal ganglion cells (RGCs) and enhanced optic nerve regeneration in mice .

Scientific Research Applications

Cancer Research

Mechanisms of Action
Spermidine has been investigated for its role in cancer treatment, particularly in enhancing immune responses and inhibiting tumor growth. Recent studies indicate that this compound supplementation can rejuvenate aging immune cells, improving their efficacy in combating tumors. For example, research demonstrated that this compound enhances the anti-tumor activity of CD8+ T cells when combined with PD-1 pathway inhibitors, leading to increased cytokine production and mitochondrial ATP levels in both aged and young mice .

Case Study: Immunotherapy Enhancement
A study published in Science reported that this compound supplementation significantly improved the effectiveness of anti–PD-L1 antibody therapy in mice. The combination treatment resulted in enhanced proliferation of CD8+ T cells and improved mitochondrial health, suggesting a promising avenue for cancer immunotherapy in older populations .

Study Findings Implications
Al-Habsi et al. (2022)This compound enhances CD8+ T cell activityPotential for improving immunotherapy outcomes in aged patients

Cardiovascular Health

Angiogenesis Improvement
this compound has been shown to improve the angiogenic capacity of senescent endothelial cells (ECs). A study found that this compound supplementation restored migration and tube formation abilities in aged ECs, suggesting its potential use in treating age-related cardiovascular diseases .

Case Study: Endothelial Cell Function
Research demonstrated that treating replicative senescent ECs with this compound increased intracellular polyamine levels to those observed in younger cells, thereby enhancing their functional capabilities .

Study Findings Implications
Nature (2023)This compound improves senescent EC angiogenesisPotential therapeutic for cardiovascular aging

Neuroprotection

Cognitive Function Enhancement
this compound has been associated with cognitive benefits, particularly in aging populations. A study indicated that higher dietary intake of this compound over three months led to improvements in cognitive function among older adults .

Case Study: Cognitive Function Study
In a randomized controlled trial, participants receiving this compound showed significant reductions in inflammatory markers associated with cognitive decline compared to a placebo group .

Study Findings Implications
JAMA Network (2022)Improved cognitive function with this compound supplementationPotential for dietary interventions to mitigate cognitive decline

Ocular Health

Therapeutic Applications
this compound's protective role extends to ocular diseases such as glaucoma and age-related macular degeneration (AMD). It has been proposed as a therapeutic agent due to its anti-inflammatory and antioxidant properties .

Case Study: Ocular Disease Management
Recent findings suggest that this compound could serve as a biomarker for various ocular conditions and may provide therapeutic benefits in managing diseases like cataracts and diabetic retinopathy .

Study Findings Implications
Frontiers in Nutrition (2022)This compound shows promise in treating ocular diseasesPotential for new treatments targeting eye health

Aging and Longevity

Cellular Aging Reversal
this compound is recognized for its role in autophagy induction and cellular rejuvenation. Studies indicate that it can delay cellular aging processes by enhancing mitochondrial function and promoting cell proliferation .

Case Study: Aging Research
Research has highlighted the potential of this compound as an anti-aging compound through its ability to induce autophagy and improve metabolic health across various species .

Study Findings Implications
Frontiers in Chemistry (2023)This compound promotes autophagy and metabolic healthPossible interventions for age-related decline

Comparison with Similar Compounds

Structural and Functional Comparison

Spermidine belongs to the polyamine family, which includes putrescine (diamine), spermine (tetramine), and northis compound (structural isomer with a shorter carbon chain). Key differences include:

Compound Structure Biosynthetic Pathway Primary Functions
Putrescine NH₂(CH₂)₄NH₂ Ornithine decarboxylation Precursor for this compound; modulates GABA synthesis
This compound NH₂(CH₂)₃NH(CH₂)₄NH₂ Putrescine + decarboxylated SAM Autophagy induction, DNA stabilization, neuroprotection
Spermine NH₂(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ This compound + SAM Chromatin compaction, antioxidant activity
Northis compound NH₂(CH₂)₃NH(CH₂)₃NH₂ Alternative bacterial pathways Less studied; binds weakly to eukaryotic membranes

Key Observations :

  • Putrescine lacks this compound’s autophagy-inducing capacity but contributes to neuroprotection via GABAergic pathways .
  • Spermine exhibits stronger DNA-binding affinity than this compound due to additional amine groups but shows lower efficacy in autophagy induction .
  • Northis compound demonstrates reduced binding affinity to plasma membrane vesicles compared to this compound, suggesting structural specificity in transport systems .

Transport and Competitive Inhibition

This compound shares transport mechanisms with other polyamines. In Candida albicans, the high-affinity this compound carrier also mediates uptake of T-2307 (an antifungal diamidine) and pentamidine , albeit with varying affinities:

Compound Ki for this compound Uptake (mM) Inhibition Mechanism
T-2307 0.0114 ± 0.0012 Competitive, high affinity
Pentamidine 0.774 ± 0.051 Competitive, moderate affinity
Propamidine 1.26 ± 0.11 Competitive, low affinity

Implications :

  • Structural analogs like MGBG (a this compound mimic) weakly compete with this compound binding, highlighting the importance of carbon chain length and charge distribution .

Metabolic and Therapeutic Differences

  • Autophagy Induction : this compound uniquely activates autophagy via HAT inhibition and LC3B-II upregulation, whereas spermine and putrescine show minimal effects .
  • Bone Health : this compound upregulates osteogenic genes (Runx2, ALP) via Sirt1 activation, while spermine lacks such effects .

Clinical and Dietary Efficacy

  • Dietary Bioavailability : this compound-rich diets elevate blood this compound levels more effectively than putrescine or spermine, likely due to superior absorption in the gut .
  • Anti-Cancer Effects : Epidemiological studies link high this compound intake to reduced cancer incidence, whereas spermine may promote tumor growth in certain contexts .

Biological Activity

Spermidine is a naturally occurring polyamine that plays a crucial role in various biological processes. Its significance has been increasingly recognized in the fields of cancer research, aging, neuroprotection, and metabolic health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from putrescine and is involved in cellular functions such as cell growth, differentiation, and apoptosis. It is found in high concentrations in various foods, particularly in wheat germ, soybeans, and aged cheese. As a polyamine, this compound contributes to cellular homeostasis and has been implicated in autophagy regulation, antioxidant defense, and modulation of gene expression.

This compound exerts its biological effects through several mechanisms:

  • Autophagy Induction : this compound promotes autophagy by inhibiting histone deacetylases (HDACs) and enhancing the expression of autophagy-related genes. This process is crucial for cellular repair and maintenance, particularly under stress conditions .
  • Cell Cycle Regulation : It plays a significant role in modulating the cell cycle. Studies have shown that this compound can enhance cell proliferation by promoting the transition from the G1 to S phase .
  • Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby reducing oxidative stress .

Cancer Research

This compound has been identified as a promising anticancer agent. It interferes with tumor cell proliferation by regulating key oncogenic pathways and promoting autophagy. Research indicates that higher dietary intake of this compound can suppress oncogenesis and slow tumor growth .

Table 1: Effects of this compound on Cancer Cell Lines

Cancer TypeEffect of this compoundReference
Breast CancerInhibition of cell proliferation
Colorectal CancerInduction of apoptosis
NeuroblastomaEnhanced mitochondrial function

Aging and Cognitive Function

This compound has been associated with longevity and improved cognitive function. Studies suggest that dietary this compound intake correlates with reduced cognitive impairment risk in humans. It enhances mitochondrial function and promotes neuroprotection by clearing toxic aggregates such as amyloid-beta plaques .

Table 2: this compound Supplementation Effects on Cognitive Function

StudyPopulationDurationOutcome
SmartAge TrialOlder Adults12 monthsNo significant change in memory performance
Animal ModelsMiceVariedImproved spatial learning

Metabolic Health

Recent research indicates that higher serum levels of this compound are linked to lower body mass index (BMI) and reduced prevalence of obesity. This suggests a potential role for this compound in metabolic regulation .

Case Studies

  • Clinical Trial on Cognitive Decline : A randomized controlled trial involving older adults showed no significant cognitive improvement with this compound supplementation over one year; however, it did observe a reduction in inflammatory markers .
  • This compound Supplementation in Obesity : A cross-sectional study found that participants with higher baseline serum this compound concentrations showed a greater likelihood of BMI reduction over two years, indicating its potential role in weight management .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie spermidine's role in autophagy induction, and how can these be experimentally validated?

  • Methodology : Use autophagy-deficient cell lines (e.g., ATG5/7 KO) treated with this compound to assess LC3-II conversion via immunoblotting. Compare autophagic flux using lysosomal inhibitors like chloroquine . In vivo, employ GFP-LC3 transgenic mice to visualize autophagosome formation in tissues post-spermidine administration.
  • Key Data : this compound (0.1–1 mM) induces autophagy in yeast and mammalian cells by inhibiting EP300 acetyltransferase activity, reducing acetylation of autophagy-related proteins .

Q. What experimental models are optimal for studying this compound’s anti-aging effects?

  • Methodology : Utilize C. elegans lifespan assays with this compound (50–100 µM) and compare survival curves between wild-type and autophagy-deficient mutants (e.g., bec-1 RNAi). In mice, combine this compound supplementation (3 mM in drinking water) with aging biomarkers like mitochondrial DNA damage or senescence-associated β-galactosidase .
  • Design Considerations : Control for dietary polyamine intake by using germ-free models or defined diets to isolate this compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved in inflammatory models?

  • Analysis : In RAW 264.7 macrophages, this compound at ≤800 µg/mL shows no cytotoxicity (MTT assay), while ≥1,000 µg/mL reduces viability . Validate dose-dependent effects using annexin V/PI staining and caspase-3 activation assays. Consider cell-type specificity: Neuronal cells may tolerate lower doses (100–200 µM) due to differential polyamine uptake .
  • Statistical Approach : Apply two-way ANOVA to assess interactions between this compound concentration and inflammatory stimuli (e.g., LPS) on viability .

Q. What translational challenges arise when extrapolating this compound’s preclinical benefits to human trials?

  • Methodology : Compare pharmacokinetic data across species. Rodent studies use 3–5 mg/kg/day orally, but human trials (e.g., 1.2 mg/day for cognitive decline) show variable bioavailability . Incorporate isotopic labeling (¹⁵N-spermidine) to track tissue distribution in clinical cohorts .
  • Data Gaps : Human microbiota-derived this compound complicates dose-response analyses; stratify participants by fecal polyamine levels in RCTs .

Q. How can this compound’s dual role as a pro-oxidant and antioxidant be mechanistically dissected?

  • Experimental Design : In RAW 264.7 cells, measure ROS (DCFH-DA assay) and antioxidant enzymes (SOD, catalase) after this compound ± H₂O₂. Use NRF2 knockout models to test this compound’s dependency on antioxidant pathways .
  • Contradictions : Low-dose this compound (200 µM) suppresses LPS-induced NF-κB nuclear translocation (immunocytochemistry), while high doses (1 mM) may exacerbate oxidative stress via this compound oxidase activity .

Q. Methodological Frameworks

Q. What statistical methods are critical for analyzing this compound’s dose-response effects in heterogeneous populations?

  • Approach : Use mixed-effects models to account for inter-individual variability in clinical trials. For neurocognitive outcomes (e.g., MMSE scores), apply longitudinal GEE models adjusted for baseline biomarkers like Aβ42 .
  • Validation : Replicate findings in Drosophila models with standardized diets to control for environmental polyamines .

Q. How should researchers validate this compound as a biomarker for neurodegenerative diseases?

  • Protocol : In AD cohorts, correlate CSF this compound levels with amyloid PET/MRI volumetry. Use LC-MS/MS for quantification and adjust for confounding factors (e.g., renal function) via multivariate regression .
  • Challenges : Address diurnal variations in this compound levels by standardizing sample collection times .

Properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGHQPFGPMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036645
Record name N-(3-Aminopropyl)-4-aminobutylamine
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Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spermidine
Source Human Metabolome Database (HMDB)
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CAS No.

124-20-9
Record name Spermidine
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Record name Spermidine
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Record name Spermidine
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Record name 1,4-Butanediamine, N1-(3-aminopropyl)-
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Record name N-(3-Aminopropyl)-4-aminobutylamine
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Record name 4-azaoctamethylenediamine
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Record name SPERMIDINE
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Record name Spermidine
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Melting Point

< 25 °C
Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
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Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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Synthesis routes and methods II

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0.2 mM ea dATP, dGTP, dCTP, dTTP
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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